molecular formula C13H20N2O2S B12081517 Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate CAS No. 887589-97-1

Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate

Cat. No.: B12081517
CAS No.: 887589-97-1
M. Wt: 268.38 g/mol
InChI Key: RWCBQGRXIPICMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate typically involves the condensation of thiourea with an alpha-halo ketone . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring structure. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist against target enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This interaction inhibits the enzyme’s activity, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

CAS No.

887589-97-1

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

ethyl 2-amino-4-(2-cyclopentylethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H20N2O2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-7-9-5-3-4-6-9/h9H,2-8H2,1H3,(H2,14,15)

InChI Key

RWCBQGRXIPICMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CCC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.